Cas no 35106-50-4 (Coenzyme A, S-(3-hydroxyhexadecanoate))

Coenzyme A, S-(3-hydroxyhexadecanoate) structure
35106-50-4 structure
Productnaam:Coenzyme A, S-(3-hydroxyhexadecanoate)
CAS-nummer:35106-50-4
MF:C37H66N7O18P3S
MW:1021.94233179092
CID:308817
PubChem ID:3082414

Coenzyme A, S-(3-hydroxyhexadecanoate) Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,S-(3-hydroxyhexadecanoate) (9CI)
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-AMINOPURIN-9-YL)-4-HYDROXY-3-PHOSPHONOOXYOXOLAN-2-YL]METHOXY-HYDROXYPHOSPHORYL]OXY-HY...
    • β-Hydroxypalmitoyl-CoA
    • S-DL-3-Hydroxyhexadecanoylcoenzyme A
    • S-DL-3-Hydroxyhexadecanoyl-CoA
    • Coenzyme A, S-DL-3-hydroxyhexadecanoate (7CI)
    • Coenzyme A, S-(3-hydroxyhexadecanoate)
    • C37H66N7O18P3S
    • DTXSID701296546
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyhexadecanethioate
    • 3-Hydroxyhexadecanoyl-coa
    • 3-Hydroxyhexadecanoyl-coenzyme A
    • C37-H66-N7-O18-P3-S
    • 35106-50-4
    • SCHEMBL1331194
    • Coenzyme A, 3-hydroxypalmitoyl-
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexadecanethioate
    • beta-Hydroxypalmitoyl-coa
    • 3-Hydroxypalmitoyl CoA
    • S-DL-3-Hydroxyhexadecanoyl-CoA
    • S-DL-3-Hydroxyhexadecanoylcoenzyme A
    • β-Hydroxypalmitoyl-CoA
    • Inchi: InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25?,26-,30-,31-,32+,36-/m1/s1
    • InChI-sleutel: DEHLMTDDPWDRDR-QTFKDKGUSA-N
    • LACHT: CCCCCCCCCCCCCC(CC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O)O

Berekende eigenschappen

  • Exacte massa: 1021.33979045g/mol
  • Monoisotopische massa: 1021.33979045g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 23
  • Zware atoomtelling: 66
  • Aantal draaibare bindingen: 34
  • Complexiteit: 1660
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 409Ų
  • XLogP3: 0.3

Artikelen aanbevelen

Aanbevolen leveranciers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd